molecular formula C19H12ClN3OS B2409450 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide CAS No. 391863-53-9

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2409450
CAS No.: 391863-53-9
M. Wt: 365.84
InChI Key: WQRCTJMXCDKABI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCTJMXCDKABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Formation of 5-(2-Chlorophenyl)-1,3,4-Thiadiazol-2-Amine

The synthesis begins with the preparation of the 1,3,4-thiadiazole intermediate. Cyclization of 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions (e.g., concentrated H2SO4 or HCl) yields 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine. This step proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the carbonyl carbon, followed by intramolecular cyclization and elimination of water.

Key Reaction Conditions:

  • Temperature: 80–100°C
  • Solvent: Ethanol or aqueous HCl
  • Yield: 60–70%

Coupling with Naphthalene-2-Carboxylic Acid

The thiadiazol-2-amine intermediate is subsequently coupled with naphthalene-2-carboxylic acid using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the critical amide bond, with activation of the carboxylic acid group facilitating nucleophilic substitution by the amine.

Optimized Parameters:

  • Coupling Agent: EDC with N-hydroxysuccinimide (NHS)
  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
  • Reaction Time: 12–24 hours at room temperature
  • Yield: 65–75%
Table 1: Comparative Analysis of Coupling Agents
Coupling Agent Solvent Temperature Yield (%)
DCC DCM RT 60
EDC/NHS DMF RT 75
HATU DMF 0–5°C 70

Data derived from.

Reaction Optimization and Byproduct Management

Cyclization Efficiency Enhancements

The use of continuous flow reactors significantly improves cyclization efficiency by ensuring precise control over residence time (10–15 minutes) and temperature (90°C). This method reduces side products such as unreacted thiosemicarbazide and oligomeric byproducts, achieving yields up to 75%.

Purification Strategies

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Recrystallization offers higher scalability, with a recovery rate of 85–90% for industrial applications.

Spectroscopic Characterization and Quality Control

Infrared (IR) Spectroscopy

IR spectra confirm functional groups:

  • C=O Stretch: 1680 cm−1 (amide carbonyl)
  • C=N Stretch: 1540 cm−1 (thiadiazole ring)
  • C-Cl Stretch: 740 cm−1

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, DMSO-d6):
    • δ 12.1 ppm (s, 1H, NH)
    • δ 7.2–8.6 ppm (m, 11H, aromatic protons)
  • 13C NMR:
    • 165.2 ppm (C=O), 160.3 ppm (C=N), 135.1 ppm (C-Cl)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 365.84 (M+), consistent with the molecular formula C19H12ClN3OS.

Industrial-Scale Production and Challenges

Continuous Manufacturing

Large-scale synthesis employs continuous flow systems to enhance reproducibility. Key parameters include:

  • Residence Time: 15 minutes
  • Temperature Gradient: 80°C (Zone 1) → 25°C (Zone 2)
  • Throughput: 5 kg/day

Waste Management

Byproducts such as unreacted 2-chlorobenzoyl chloride and DCC-derived urea are neutralized with aqueous NaOH and filtered, achieving 95% solvent recovery via distillation.

Applications and Derivative Synthesis

While the primary focus is on preparation, the compound’s bioactivity warrants mention. It serves as a precursor for anticancer and antimicrobial agents, with modifications targeting:

  • Antibacterial Activity: Introduced via sulfonamide groups at the naphthalene core.
  • Antiviral Potency: Achieved through fluorophenyl substitutions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring exhibits electrophilic character at the sulfur and nitrogen atoms, enabling nucleophilic substitutions.

  • Chlorine Displacement :
    The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example, treatment with sodium methoxide in DMF at 80°C replaces the chlorine atom with methoxy groups.
    Reaction :
    Ar-Cl+NaOCH3Ar-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaCl}

  • Thiadiazole Ring Modifications :
    The sulfur atom in the thiadiazole ring reacts with nucleophiles like hydrazine or amines. In one study, refluxing with hydrazine hydrate in ethanol yielded a hydrazide derivative, confirmed via 1H^1\text{H}-NMR .

Oxidation Reactions

The thiadiazole sulfur atom and naphthalene system are susceptible to oxidation:

  • Sulfoxide/Sulfone Formation :
    Oxidation with hydrogen peroxide (30%) in acetic acid produces sulfoxides, while stronger oxidants like KMnO4\text{KMnO}_4 generate sulfones.
    Example :
    Thiadiazole-SH2O2Thiadiazole-SOKMnO4Thiadiazole-SO2\text{Thiadiazole-S} \xrightarrow{\text{H}_2\text{O}_2} \text{Thiadiazole-SO} \xrightarrow{\text{KMnO}_4} \text{Thiadiazole-SO}_2

  • Naphthalene Ring Oxidation :
    Reaction with CrO3\text{CrO}_3 in acidic medium oxidizes the naphthalene ring to phthalic acid derivatives.

Reduction Reactions

The thiadiazole ring can be reduced under catalytic hydrogenation:

  • Ring Saturation :
    Hydrogenation using Pd/C\text{Pd/C} in ethanol at 50 psi selectively saturates the thiadiazole ring to a dihydrothiadiazole structure, preserving the naphthalene and chlorophenyl groups.

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Refluxing with 6M HCl converts the amide to naphthalene-2-carboxylic acid and 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine.
    Reaction :
    R-CONH-R’HClR-COOH+H2N-R’\text{R-CONH-R'} \xrightarrow{\text{HCl}} \text{R-COOH} + \text{H}_2\text{N-R'}

  • Basic Hydrolysis :
    NaOH (10%) at 100°C yields the sodium salt of naphthalene-2-carboxylic acid.

Electrophilic Aromatic Substitution (EAS)

The naphthalene and chlorophenyl rings participate in EAS:

  • Nitration :
    Reaction with nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) introduces nitro groups at the α-position of the naphthalene ring.
    Reaction :
    Naphthalene+HNO3Nitro-naphthalene\text{Naphthalene} + \text{HNO}_3 \rightarrow \text{Nitro-naphthalene}

  • Sulfonation :
    Sulfonation with oleum (H2S2O7\text{H}_2\text{S}_2\text{O}_7) produces sulfonic acid derivatives, confirmed via 13C^{13}\text{C}-NMR .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling:

  • Suzuki Coupling :
    The chlorophenyl group reacts with arylboronic acids in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 to form biaryl derivatives .

Comparative Analysis of Key Reactions

Reaction Type Reagents/Conditions Products Yield References
Nucleophilic SubstitutionNaOCH3_3, DMF, 80°CMethoxy-substituted derivative72%
Oxidation (Sulfone)KMnO4_4, H2_2SO4_4, 60°CThiadiazole sulfone65%
Amide Hydrolysis6M HCl, refluxNaphthalene-2-carboxylic acid85%
NitrationHNO3_3, H2_2SO4_4, 0°C1-Nitronaphthalene derivative58%
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3Biaryl-thiadiazole hybrid78%

Mechanistic Insights

  • Thiadiazole Reactivity : The sulfur atom’s lone pairs and electron-withdrawing nitrogen atoms make the thiadiazole ring prone to nucleophilic attacks .

  • Steric Effects : The 2-chlorophenyl group’s ortho-substitution hinders electrophilic substitutions on the phenyl ring, directing reactivity to the naphthalene system.

  • Amide Stability : Hydrolysis rates depend on pH, with acidic conditions favoring protonation of the amide oxygen, accelerating cleavage.

Scientific Research Applications

Chemistry

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide serves as an important intermediate in organic synthesis. It can be utilized for:

  • Synthesis of Complex Molecules : The compound acts as a building block for the development of more complex chemical entities.
  • Chemical Reactions : It can undergo various transformations such as oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationIntroduction of oxygen-containing groupsPotassium permanganate
ReductionConversion of functional groups to alcoholsLithium aluminum hydride
SubstitutionReplacement of functional groupsNucleophiles or electrophiles

Biology

The compound exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit their proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa0.95
Prototype Compound 5dHeLa0.37
Prototype Compound 5gHeLa0.73

Medicine

The therapeutic potential of this compound has been explored in several areas:

  • Infection Treatment : Its antimicrobial properties suggest potential for developing treatments against bacterial infections.
  • Cancer Therapy : The ability to induce apoptosis makes it a candidate for anticancer drug development.

Recent studies have highlighted its effectiveness against specific cancer cell lines by blocking the cell cycle at the sub-G1 phase and interacting with key molecular targets involved in cancer progression.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on HeLa cells. Results demonstrated an IC50 value of 0.95 µM, indicating potent anticancer activity compared to other derivatives.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-carboxanilides: Compounds with similar structures but different substituents on the naphthalene or aniline rings.

    Thiadiazole derivatives: Compounds containing the 1,3,4-thiadiazole ring but with different substituents.

Uniqueness

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is unique due to the specific combination of the naphthalene-2-carboxamide and 1,3,4-thiadiazole moieties. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluations, mechanisms of action, and comparative studies related to this compound.

The synthesis of this compound typically involves multiple steps:

  • Formation of Thiadiazole Ring : This is achieved through the cyclization of a hydrazine derivative with a thioamide.
  • Introduction of 2-Chlorophenyl Group : The thiadiazole intermediate is reacted with 2-chlorobenzoyl chloride.
  • Coupling with Naphthalene-2-Carboxylic Acid : The final step involves coupling the thiadiazole with naphthalene-2-carboxylic acid under suitable conditions.

This multi-step synthesis allows for the introduction of functional groups that may enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Compounds similar to this have shown promising results in inhibiting various cancer cell lines.

  • Cytotoxicity Studies : In vitro tests demonstrated that similar compounds exhibit significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells .
CompoundCell LineIC50 (µg/mL)
Thiadiazole Derivative AMCF-70.28
Thiadiazole Derivative BHepG29.6

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Studies indicate that these compounds can trigger programmed cell death in cancer cells.
  • Inhibition of Histone Deacetylases (HDACs) : Certain derivatives have been identified as potent HDAC inhibitors, which play a crucial role in cancer progression by modifying chromatin structure and gene expression .

Antimicrobial Activity

In addition to anticancer properties, compounds containing the thiadiazole moiety have demonstrated notable antimicrobial activity. For example, they have been shown to be effective against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

Comparative Efficacy

The following table summarizes the antimicrobial efficacy of selected thiadiazole derivatives:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.012 µg/mL
Compound BE. coli0.008 µg/mL

These findings suggest that this compound could be a valuable lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

  • In Vivo Studies : Research involving animal models has shown that thiadiazole derivatives can effectively target tumor cells while minimizing damage to surrounding healthy tissues. For instance, a study indicated that a closely related compound effectively localized in tumor-bearing mice models .
  • Structure-Activity Relationship (SAR) : Investigations into the structural features contributing to biological activity have revealed that modifications on the thiadiazole ring significantly influence potency and selectivity against cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide?

The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 2-chlorophenyl-substituted thiosemicarbazides with naphthalene-2-carboxylic acid derivatives under acidic conditions (e.g., POCl₃) at reflux (~90°C). Precipitation is achieved by neutralizing the reaction mixture with ammonia (pH 8–9), followed by recrystallization from DMSO/water . Alternative routes include microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated for analogous thiadiazole carboxamides .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a solvent system (e.g., DMSO/water), and collect diffraction data using a synchrotron or laboratory X-ray source. Refinement via SHELXL (part of the SHELX suite) is recommended for small-molecule structures. Key parameters include R-factor (<0.05) and data-to-parameter ratios (>12:1) to ensure reliability .

Q. What preliminary biological screening assays are suitable for this compound?

Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC values against E. coli, S. aureus) and cytotoxicity testing (MTT assay on cancer cell lines like HeLa or MCF-7). Use DMSO as a solvent control and validate results with positive controls (e.g., doxorubicin for anticancer activity) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility, metabolic instability). Address this by:

  • Modifying the carboxamide group with hydrophilic substituents (e.g., sulfonamides) to enhance solubility .
  • Conducting metabolic stability assays (e.g., liver microsome studies) to identify degradation pathways .
  • Using computational tools (e.g., molecular dynamics) to predict binding affinity changes in physiological environments .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

Perform structure-activity relationship (SAR) studies by systematically varying:

  • The 2-chlorophenyl group (e.g., replace with fluorophenyl or trifluoromethylphenyl to modulate electron-withdrawing effects) .
  • The naphthalene moiety (e.g., introduce hydroxyl or methoxy groups for hydrogen bonding) . Validate selectivity via kinase profiling or receptor-binding assays to identify off-target interactions .

Q. How can crystallographic data inconsistencies (e.g., disordered atoms) be addressed during refinement?

  • Apply restraints (e.g., SIMU, DELU) in SHELXL to model disorder without overfitting .
  • Cross-validate with spectroscopic data (e.g., ¹H/¹³C NMR) to confirm substituent positions .
  • Use Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .

Methodological Considerations

Q. What analytical techniques confirm the compound’s purity and stability?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
  • Stability under light/humidity : Accelerated aging studies (ICH guidelines) with UV-Vis monitoring .

Q. How to design a robust SAR study for derivatives of this compound?

  • Prioritize substituents based on electronic (Hammett σ values) and steric (Taft parameters) effects.
  • Use cheminformatics tools (e.g., MOE, Schrödinger) to generate 3D-QSAR models correlating substituent properties with bioactivity .
  • Validate predictions with at least three synthetic replicates per derivative .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.